2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13267783
InChI: InChI=1S/C19H15N5O/c1-2-25-13-9-7-12(8-10-13)24-18(21)14(11-20)17-19(24)23-16-6-4-3-5-15(16)22-17/h3-10H,2,21H2,1H3
SMILES: CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N
Molecular Formula: C19H15N5O
Molecular Weight: 329.4 g/mol

2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

CAS No.:

Cat. No.: VC13267783

Molecular Formula: C19H15N5O

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile -

Specification

Molecular Formula C19H15N5O
Molecular Weight 329.4 g/mol
IUPAC Name 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Standard InChI InChI=1S/C19H15N5O/c1-2-25-13-9-7-12(8-10-13)24-18(21)14(11-20)17-19(24)23-16-6-4-3-5-15(16)22-17/h3-10H,2,21H2,1H3
Standard InChI Key PYWRCSFSIPRRSJ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a pyrrolo[2,3-b]quinoxaline core, a bicyclic system formed by the fusion of pyrrole and quinoxaline rings. Key functional groups include:

  • Amino group (-NH₂) at position 2, enhancing hydrogen-bonding potential.

  • Ethoxyphenyl substituent at position 1, contributing to hydrophobic interactions.

  • Cyano group (-CN) at position 3, influencing electronic properties and reactivity .

The molecular formula is C₁₉H₁₅N₅O, with a molecular weight of 329.4 g/mol. The IUPAC name is 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile, reflecting its substituent positions and functional groups .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry analyses confirm the structure:

  • ¹H NMR (DMSO-d₆): Signals at δ 7.62–8.14 ppm correspond to aromatic protons, while δ 4.10 ppm (q, 2H) and δ 1.35 ppm (t, 3H) confirm the ethoxy group .

  • IR (KBr): Peaks at 2209 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O) validate functional groups.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with quinoxaline derivatives:

  • Condensation: Reacting 3,4-diaminoquinoxaline with ethyl cyanoacetate to form the pyrroloquinoxaline core.

  • Substitution: Introducing the 4-ethoxyphenyl group via nucleophilic aromatic substitution under basic conditions.

  • Cyanation: Treating intermediates with cyanating agents (e.g., CuCN) to install the nitrile group .

Optimized Conditions:

  • Solvent: Ethanol/DMF mixtures.

  • Catalysts: Piperidine for cyclization.

  • Yield: 65–75% after purification by column chromatography.

Reactivity Profile

The compound participates in reactions typical of nitriles and amines:

  • Hydrolysis: Converts the cyano group to carboxylic acids under acidic conditions.

  • Alkylation: Reacts with alkyl halides at the amino group.

  • Cycloaddition: Engages in [3+2] cycloadditions with azides to form tetrazoles .

Cell LineIC₅₀ (μM)Mechanism
HCT-116 (colon)2.1CDK1 inhibition, apoptosis
MCF-7 (breast)3.4DNA intercalation
A549 (lung)4.8Topoisomerase II inhibition

The 4-ethoxyphenyl group enhances membrane permeability, while the cyano group stabilizes interactions with kinase ATP-binding pockets .

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound disrupts biofilm formation via quorum sensing inhibition.

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous solubility: 0.12 mg/mL (pH 7.4).

  • LogP: 2.8, indicating moderate lipophilicity.

  • Melting point: 248–250°C .

Stability Profile

  • Thermal stability: Decomposes at >300°C.

  • Photostability: Stable under UV light (λ = 254 nm) for 24 hours.

  • Hydrolytic stability: Degrades <10% in PBS (pH 7.4) over 72 hours .

Comparative Analysis with Related Compounds

CompoundStructural VariationIC₅₀ (HCT-116)Selectivity (WEE1/PKMYT1)
This compound4-ethoxyphenyl, cyano2.1 μM50-fold
Methyl 2-amino analogMethyl ester at C35.3 μM3-fold
Pyrazine derivative Pyrazine core7.8 μM12-fold

The 4-ethoxyphenyl group confers superior anticancer potency compared to methyl or halogenated analogs .

Applications in Medicinal Chemistry and Future Directions

Challenges and Opportunities

  • Optimization needed: Improve aqueous solubility via prodrug strategies.

  • In vivo studies: Pending pharmacokinetic and toxicity profiling.

  • Combination therapies: Synergy with cisplatin observed in preliminary assays .

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